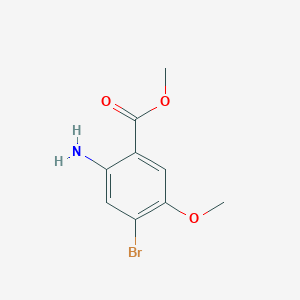

Methyl 2-amino-4-bromo-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-bromo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYQTTVQFZRGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-bromo-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from commercially available materials. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, offering insights into the strategic considerations and practical execution of this multi-step synthesis.

Introduction

The strategic importance of substituted anthranilates in medicinal chemistry cannot be overstated. These motifs are present in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. This compound, with its unique arrangement of bromo, methoxy, and amino functionalities, presents a versatile platform for further chemical elaboration. The following sections detail a robust synthetic pathway, breaking down each transformation with mechanistic insights and practical guidance.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core aminobenzoate scaffold can be constructed through a series of well-established reactions. The primary disconnection points are the amino and bromo groups, leading back to a more readily available substituted benzoic acid.

Caption: Bromination of m-Anisic acid.

Experimental Protocol:

-

To a solution of m-anisic acid (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-methoxybenzoic acid.

| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| m-Anisic acid | 152.15 | 1.0 | As required |

| Bromine | 159.81 | 1.05 | As required |

| Acetic Acid | 60.05 | Solvent | As required |

Step 2: Synthesis of 4-Bromo-5-methoxy-2-nitrobenzoic acid

The subsequent step involves the nitration of the brominated benzoic acid. The directing effects of the existing substituents guide the nitro group to the 2-position.

Reaction:

Caption: Esterification of 4-Bromo-5-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

-

Dissolve 4-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired methyl ester.

| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| 4-Bromo-5-methoxy-2-nitrobenzoic acid | 276.04 | 1.0 | As required |

| Methanol | 32.04 | Solvent | As required |

| Sulfuric Acid | 98.08 | Catalytic | As required |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid.

[1]Reaction:

Caption: Reduction of the nitro group.

Experimental Protocol:

-

To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux. 2[1]. Add a solution of methyl 4-bromo-5-methoxy-2-nitrobenzoate (1.0 eq) in ethanol dropwise to the refluxing mixture. 3[1]. Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

[2][3][4]| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity | | :--- | :--- | :--- | :--- | | Methyl 4-bromo-5-methoxy-2-nitrobenzoate | 290.06 | 1.0 | As required | | Iron Powder | 55.85 | 5.0 | As required | | Ammonium Chloride | 53.49 | 1.0 | As required | | Ethanol/Water | - | Solvent | As required |

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm their identity and purity.

Expected Data for this compound:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₁₀BrNO₃

-

Molecular Weight: 260.09 g/mol

[2]### Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Nitrating agents are strong oxidizers and should be handled with care. All reactions should be performed in a fume hood.

Conclusion

This guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably access this valuable intermediate for their drug discovery and development programs. The presented methodology is scalable and utilizes readily available reagents, making it an attractive option for both academic and industrial laboratories.

References

-

ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

-

Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Reagentia. (n.d.). 4-BroMo-5-Methoxy-2-nitro-benzoic acid (1 x 100 mg). Retrieved from [Link]

-

Reagentia. (n.d.). 4-BroMo-5-Methoxy-2-nitro-benzoic acid (1 x 250 mg). Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 2-amino-4-bromo-5-methoxybenzoate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, identified by the CAS number 1256955-36-8 , is a substituted aniline derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester on a benzene ring—provides a rich platform for a variety of chemical transformations. This strategic substitution pattern makes it an invaluable starting material for the construction of novel heterocyclic systems and other scaffolds of pharmaceutical interest. The presence of the bromine atom, for instance, allows for the introduction of molecular diversity through cross-coupling reactions, while the amino group serves as a handle for amide bond formation or the construction of nitrogen-containing heterocycles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256955-36-8 | [1][2][3] |

| Molecular Formula | C9H10BrNO3 | [1][3] |

| Molecular Weight | 260.09 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [1] |

| SMILES | COC(=O)C1=CC(OC)=C(Br)C=C1N | [1] |

| InChI Key | CUMRIXJSGJTGSE-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the esterification of the corresponding carboxylic acid. The following protocol is a representative example of how this compound can be prepared in a laboratory setting.

Experimental Protocol: Esterification of 2-amino-4-bromo-5-methoxybenzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-amino-4-bromo-5-methoxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension at room temperature. The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid. Carefully swirl the mixture until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Rationale Behind the Experimental Choices

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a shorter timeframe.

-

Aqueous Work-up with Sodium Bicarbonate: This step is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

-

Column Chromatography: This purification technique is employed to separate the desired product from any remaining starting material, byproducts, or other impurities, ensuring a high-purity final compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The substituted aniline scaffold can be elaborated into various heterocyclic core structures, such as quinazolines, which are prevalent in many approved kinase inhibitors.

For instance, the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, involves intermediates with a similar substitution pattern.[5] The amino group of a precursor can be cyclized to form the quinazoline ring, while the halogenated position can be used to introduce other functionalities through cross-coupling reactions, ultimately leading to the final drug molecule.[6]

Role as a Precursor in Kinase Inhibitor Synthesis

Caption: Role of the scaffold in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a strategically functionalized building block that plays a crucial role in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and safe handling is paramount for its effective and responsible use in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

- 1. This compound 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - CAS:1256955-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Methyl 4-amino-5-bromo-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

This guide provides a detailed exploration of the chemical properties, synthesis, and application of Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS No. 1256955-36-8), a key building block for the pharmaceutical and chemical research sectors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in complex organic synthesis.

Molecular Identity and Physicochemical Characteristics

This compound is a polysubstituted aniline derivative. Its structure incorporates several key functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—which impart a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

Structural Representation:

Caption: 2D structure of this compound.

Key Identifiers and Properties:

A summary of the essential physicochemical properties is presented below. This data is critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source(s) |

| CAS Number | 1256955-36-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 260.09 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | Sealed in a dry environment, Room Temperature | [2] |

| SMILES | COC(=O)C1=CC(OC)=C(Br)C=C1N | [1] |

| InChI Key | VLYQTTVQFZRGQX-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization Workflow

Accurate characterization is the bedrock of chemical synthesis. The multi-functional nature of this molecule provides distinct signatures across various spectroscopic techniques. A typical workflow for structural validation involves Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Caption: Standard workflow for spectroscopic validation of the target compound.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected shifts include: a singlet for the ester methyl protons (-COOCH₃), a singlet for the methoxy protons (-OCH₃), a broad singlet for the amine protons (-NH₂), and two singlets or doublets in the aromatic region for the two non-equivalent aromatic protons.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum will provide information on the carbon framework, with expected signals for the two methyl carbons, the aromatic carbons (with varying shifts due to substitution), and the carbonyl carbon of the ester group.[5]

-

FTIR Spectroscopy : The infrared spectrum is crucial for identifying functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching bands for the ether and ester moieties.[5]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum would exhibit a characteristic pair of molecular ion peaks (M+• and M+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[5]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application as a synthetic intermediate.

Representative Synthetic Protocol: Fischer Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-bromo-5-methoxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.[6][7]

Step-by-Step Methodology:

-

Reaction Setup : To a solution of 2-amino-4-bromo-5-methoxybenzoic acid in anhydrous methanol (acting as both solvent and reactant), slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), at room temperature.

-

Heating : The reaction mixture is heated to reflux and stirred for several hours (typically 12-18 hours) to drive the equilibrium towards the ester product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

Neutralization & Extraction : The residue is diluted with water and neutralized carefully with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to quench the acid catalyst and remove any unreacted carboxylic acid. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Final Purification : Further purification can be achieved through recrystallization or column chromatography to obtain this compound of high purity.

Core Reactivity Profile:

The utility of this molecule stems from its multiple reactive sites, which can be addressed selectively to build molecular complexity.

Caption: Reactivity map of this compound.

-

The Bromine Atom : This is arguably the most versatile handle for drug development professionals. The C-Br bond is highly susceptible to forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability is fundamental for constructing the complex scaffolds of modern pharmaceuticals.[8]

-

The Amino Group : The primary amine is nucleophilic and can readily undergo acylation, alkylation, or serve as a precursor for diazotization reactions, enabling its conversion into a wide range of other functional groups.

-

The Ester Group : The methyl ester can be hydrolyzed back to the carboxylic acid or converted into amides by reacting with amines, providing another avenue for molecular elaboration.

-

The Aromatic Ring : While heavily substituted, the remaining positions on the aromatic ring could potentially undergo further functionalization under specific conditions, although the existing groups heavily influence the regioselectivity and reactivity.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial pharmaceutical intermediate. Its strategic placement of functional groups allows for the efficient and modular synthesis of diverse compound libraries for screening and lead optimization.

Its structure is a precursor to various heterocyclic systems, such as quinazolines and benzoxazines, which are privileged scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anticancer to anti-inflammatory. The ability to use the bromine atom for late-stage diversification via cross-coupling makes it an exceptionally valuable tool for accelerating drug discovery timelines.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification : This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][10][11] Avoid breathing dust, fumes, or vapors.[1]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] If swallowed, seek medical attention.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

Conclusion

This compound is a highly functionalized and versatile chemical building block. Its well-defined reactivity, particularly the capacity for cross-coupling at the bromine position, makes it an indispensable tool for researchers in synthetic organic chemistry and drug discovery. A thorough understanding of its spectroscopic properties, synthetic pathways, and reactivity profile, as detailed in this guide, is key to unlocking its full potential in the creation of novel and complex molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

Sources

- 1. achemblock.com [achemblock.com]

- 2. This compound - CAS:1256955-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 4-amino-5-bromo-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. 1256955-36-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester(1256955-36-8) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-amino-4-bromo-5-methoxybenzoate

Abstract

Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS No. 1256955-36-8) is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs.[1][2] Its utility stems from the strategic placement of reactive and modulating functional groups: an amino group, a bromine atom, a methoxy group, and a methyl ester on an aromatic scaffold. Accurate and unambiguous confirmation of its molecular structure is a prerequisite for its use in any synthetic pathway to ensure the integrity of subsequent complex molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each protocol is presented as a self-validating component of a holistic analytical workflow, grounded in established scientific principles and supported by authoritative references.

The Strategic Importance and Analytical Framework

Compound Overview

This compound is a poly-substituted benzene derivative. A clear understanding of its chemical identity is the foundation of its application.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256955-36-8 | [3][4][5] |

| Molecular Formula | C₉H₁₀BrNO₃ | [3][4] |

| Molecular Weight | 260.09 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)C1=CC(OC)=C(Br)C=C1N |[3][4] |

Rationale for Structural Elucidation in Drug Development

In pharmaceutical synthesis, the starting materials' structural integrity is paramount. The functional groups on this compound offer distinct synthetic handles. The amino group is a potent nucleophile and directing group, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck), and the ester and methoxy groups modulate the electronic properties and reactivity of the ring.[1] An incorrect isomer would lead to failed reactions, unintended byproducts, and significant delays in development timelines. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but a critical risk mitigation step.

The Integrated Spectroscopic Approach

No single analytical technique can provide absolute structural proof.[6] This guide employs an integrated workflow where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental formula and molecular weight, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of atoms within the molecule.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula Confirmation

The first objective is to confirm the elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the primary tool for this, supported by the characteristic isotopic signature of bromine.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Pattern

Causality: HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern in the mass spectrum with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Expected Data:

-

[M+H]⁺ for C₉H₁₁⁷⁹BrNO₃⁺: Calculated: 260.0022, Found: 260.002x

-

[M+H]⁺ for C₉H₁₁⁸¹BrNO₃⁺: Calculated: 261.9999, Found: 262.000x

-

Ratio of [M+H]⁺ to [M+2+H]⁺: Approximately 1:1

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺).

-

Mass Range: 50-500 m/z.

-

Infusion: Direct infusion via syringe pump at 5 µL/min.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

-

-

Data Analysis: Determine the accurate mass of the molecular ion peaks and compare the observed isotopic pattern to the theoretical pattern for a monobrominated compound.

Table 2: HRMS Data Summary

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Isotopic Abundance |

|---|---|---|---|---|

| [C₉H₁₁⁷⁹BrNO₃]⁺ | 260.0022 | As measured | < 5 ppm | ~100% |

| [C₉H₁₁⁸¹BrNO₃]⁺ | 261.9999 | As measured | < 5 ppm | ~98% |

Mapping the Proton Environment: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Rationale for Signal Prediction

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

-NH₂ (Amino): A strong electron-donating group, shields ortho and para protons (shifts them upfield to a lower ppm).

-

-OCH₃ (Methoxy): A strong electron-donating group, also shields ortho and para protons.

-

-COOCH₃ (Ester): An electron-withdrawing group, deshields ortho and para protons (shifts them downfield to a higher ppm).

-

-Br (Bromo): Weakly deactivating and deshielding via induction, but weakly donating via resonance.

Based on the proposed structure, we expect two singlets for the aromatic protons, as they have no adjacent protons to couple with. We also expect singlets for the methoxy and methyl ester protons and a broad singlet for the amine protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.2-7.4 | Singlet | 1H | Ar-H | Proton ortho to the electron-withdrawing ester group. |

| ~6.5-6.7 | Singlet | 1H | Ar-H | Proton ortho to the electron-donating amino group. |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | Amine protons, chemical shift can vary and signal is often broad. |

| ~3.8-3.9 | Singlet | 3H | -COOCH₃ | Methyl ester protons. |

| ~3.7-3.8 | Singlet | 3H | Ar-OCH₃ | Methoxy group protons. |

Elucidating the Carbon Skeleton: ¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Rationale for Signal Prediction

Chemical shifts for the aromatic carbons are predicted based on additive substituent effects. The carbonyl carbon of the ester will be significantly downfield (>165 ppm). The methoxy and methyl ester carbons will appear around 50-60 ppm.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Processing: Fourier transform and phase correct the spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C=O (Ester) |

| ~145-155 | Ar-C (C-OCH₃) |

| ~140-150 | Ar-C (C-NH₂) |

| ~125-135 | Ar-C (C-H) |

| ~115-125 | Ar-C (C-H) |

| ~110-120 | Ar-C (C-COOCH₃) |

| ~100-110 | Ar-C (C-Br) |

| ~55-57 | Ar-OCH₃ |

| ~51-53 | -COOCH₃ |

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7][8]

Rationale for Data Interpretation

The spectrum should show characteristic stretches for the N-H bonds of the primary amine, the C=O bond of the ester, C-O bonds of the ester and ether, and aromatic C-H and C=C bonds.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added.

-

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Table 5: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2990-2850 | C-H stretch | Methyl (-CH₃) |

| 1720-1680 | C=O stretch | Ester (-COOCH₃) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1100-1000 | C-O stretch | Ester (C-O) |

Caption: Correlation of functional groups to spectroscopic signals.

Synthesis, Validation, and Safety

Correlating the Data: Final Structure Confirmation

The final, unambiguous structure is confirmed by ensuring that every piece of data from each orthogonal technique is consistent with the proposed structure and with each other.

-

HRMS confirms the molecular formula is C₉H₁₀BrNO₃. The 1:1 M/M+2 pattern confirms the presence of one bromine atom.

-

FT-IR confirms the presence of the key functional groups: a primary amine, an ester, and an aromatic ether.

-

¹H NMR confirms the number of protons and their local environments: two isolated aromatic protons, an amine group, a methoxy group, and a methyl ester group.

-

¹³C NMR confirms the carbon skeleton, showing nine unique carbons including an ester carbonyl, six aromatic carbons, and two distinct methoxy/methyl carbons.

When all data align, the structure of this compound is considered fully elucidated and validated.

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3][9][10] Wash hands thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Through the combined use of mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a confident and verifiable structural assignment can be achieved. This rigorous characterization is fundamental to its successful application in research and development, ensuring the predictability of its reactivity and the integrity of the final products in complex synthetic endeavors.

References

-

Gao, H., et al. (2020). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. PMC - NIH. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]

- 4. 1256955-36-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. This compound - CAS:1256955-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

literature review of Methyl 2-amino-4-bromo-5-methoxybenzoate

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1256955-36-8) is a polysubstituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic arrangement of an amino group, a bromine atom, a methoxy group, and a methyl ester on a benzene ring provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction and Significance

This compound belongs to the class of anthranilate esters, which are key precursors in the synthesis of a wide range of biologically active compounds. The specific substitution pattern of this molecule makes it an ideal starting material for building complex heterocyclic systems. The amino and ester groups can be used to form fused ring systems like quinazolinones, while the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[3][4] The methoxy group modulates the electronic properties of the ring, influencing both reactivity and the biological activity of downstream products. This combination of functionalities makes it a sought-after intermediate in drug discovery programs targeting scaffolds such as kinase inhibitors and other therapeutic agents.[5]

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data. As a solid material, its appearance can range from white to slightly yellow.[6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1256955-36-8 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 260.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(OC)=C(Br)C=C1N | [1] |

| Appearance | White to light yellow crystalline solid | [6] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Characterization

While specific experimental spectra are proprietary to manufacturers, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from structurally similar compounds.[7][8] This analysis is crucial for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic-H | ~7.0-7.5 ppm (s) | Aromatic proton ortho to the ester group. |

| Aromatic-H | ~6.5-7.0 ppm (s) | Aromatic proton ortho to the amino group. | |

| Amine (-NH₂) | ~4.5-5.5 ppm (br s) | Broad singlet due to quadrupole broadening and exchange; position is solvent-dependent. | |

| Methoxy (-OCH₃) | ~3.8-4.0 ppm (s, 3H) | Singlet corresponding to the methoxy group on the ring. | |

| Ester Methyl (-COOCH₃) | ~3.8-3.9 ppm (s, 3H) | Singlet corresponding to the methyl ester protons. | |

| ¹³C NMR | Carbonyl (C=O) | ~167 ppm | Typical shift for an ester carbonyl carbon. |

| Aromatic C-Br | ~110-115 ppm | Carbon atom directly attached to bromine. | |

| Aromatic C-N | ~140-150 ppm | Carbon atom directly attached to the amino group. | |

| Aromatic C-O | ~145-155 ppm | Carbon atom directly attached to the methoxy group. | |

| Aromatic C-H, C-COOR | ~110-135 ppm | Remaining aromatic carbons. | |

| Methoxy (-OCH₃) | ~56 ppm | Methoxy carbon. | |

| Ester Methyl (-COOCH₃) | ~52 ppm | Methyl ester carbon. | |

| FT-IR | N-H Stretch | 3350-3450 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| C=O Stretch | 1680-1710 cm⁻¹ | Strong absorption from the ester carbonyl group. | |

| C-O Stretch | 1200-1300 cm⁻¹ | Asymmetric C-O-C stretching of the ester and ether. | |

| C-Br Stretch | 550-650 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |

Synthesis and Purification

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on a suitable precursor. A logical and efficient route involves the regioselective bromination of Methyl 2-amino-5-methoxybenzoate. The powerful ortho, para-directing amino group and the ortho, para-directing methoxy group synergistically activate the C4 position for electrophilic attack, leading to the desired product.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative method for the synthesis of the title compound.

Step 1: Dissolution of Starting Material

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-methoxybenzoate (10.0 g, 55.2 mmol).

-

Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid (100 mL) and stir until all the solid has dissolved.

-

Cool the solution to 0-5 °C using an ice-water bath.

Causality: A polar aprotic solvent like DMF is chosen to dissolve the starting material and facilitate the ionic reaction mechanism. Cooling the reaction is critical to control the rate of the exothermic bromination reaction and minimize the formation of potential side products.

Step 2: Bromination

-

In a separate beaker, dissolve N-Bromosuccinimide (NBS) (10.3 g, 57.9 mmol, 1.05 equivalents) in the same solvent (50 mL).

-

Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Causality: NBS is a safe and effective source of electrophilic bromine (Br⁺). Using a slight excess ensures complete consumption of the starting material. The reaction progress is monitored by TLC or LC-MS to determine the point of completion.

Step 3: Work-up and Isolation

-

Once the reaction is complete, pour the mixture into a beaker containing cold water (500 mL).

-

A precipitate of the crude product will form. Stir the slurry for 30 minutes.

-

Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL) to remove the solvent and succinimide byproduct.

-

Dry the crude product under vacuum.

Causality: The product is insoluble in water, allowing for its precipitation and easy separation from the water-soluble byproducts.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Causality: Recrystallization and chromatography are standard techniques to remove unreacted starting material and any minor impurities, ensuring the final product meets the high purity standards required for subsequent synthetic applications.[1]

Caption: Fig. 1: Synthetic scheme for the title compound.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its array of functional groups, which can be selectively targeted.

-

Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or serve as a key component in the construction of heterocyclic rings. For instance, reaction with formamidine acetate can initiate the formation of a quinazoline ring system, a privileged scaffold in medicinal chemistry.[5]

-

Bromo Group: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, dramatically increasing molecular complexity.[3]

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific chemistry. It can also be reduced to a primary alcohol.

-

Aromatic Ring: The electron-rich nature of the ring allows for further electrophilic substitution, although the existing substitution pattern will dictate the regioselectivity of subsequent reactions.

Caption: Fig. 2: From synthesis to advanced applications.

Applications in Drug Discovery

This building block is particularly valuable for synthesizing substituted quinazolines and related fused heterocycles.[4] Many kinase inhibitors approved or in clinical development, such as Gefitinib, feature a quinazoline core. The synthesis of these molecules often starts from an appropriately substituted anthranilate derivative.[5] By using this compound, medicinal chemists can introduce diversity at the C4 position via cross-coupling before or after cyclization, enabling the exploration of structure-activity relationships (SAR) in a targeted and efficient manner.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis. Its well-defined reactivity allows for predictable and selective transformations, making it an invaluable tool for the construction of complex molecules. For researchers in drug development and materials science, this compound provides a reliable and versatile starting point for the synthesis of novel compounds with tailored properties.

References

-

ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available at: [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Pharmaffiliates. CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

-

PubChemLite. Methyl 2-amino-5-bromo-4-methoxybenzoate (C9H10BrNO3). Available at: [Link]

-

Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available at: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

-

Sunway Pharm Ltd. This compound - CAS:1256955-36-8. Available at: [Link]

Sources

- 1. This compound 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]

- 2. This compound | 1256955-36-8 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]

- 9. 1256955-36-8 | this compound | Aryls | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 2-amino-4-bromo-5-methoxybenzoate

Executive Summary

Methyl 2-amino-4-bromo-5-methoxybenzoate is a substituted anthranilic acid derivative, a chemical scaffold of significant interest in medicinal chemistry. While direct experimental evidence detailing its biological activities is not extensively available in current literature, its structural features—a halogenated and methoxylated anthranilate core—allow for robust predictions of its potential therapeutic applications. This guide synthesizes information from structurally related compounds to build a scientifically grounded hypothesis for the biological potential of this compound. We will explore its predicted roles as an anticancer agent, an anti-inflammatory compound, and an antagonist of the androgen receptor. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to empirically validate these predictions.

Introduction: The Principle of Structure-Activity Relationship (SAR)

This compound belongs to the class of anthranilic acid derivatives, which are known pharmacophores for a wide range of biological activities.[1] The specific substitutions on the benzene ring—a bromine atom at position 4 and a methoxy group at position 5—are critical determinants of its potential interactions with biological targets. The bromine, a halogen, can enhance metabolic stability and lipophilicity, potentially improving cell permeability and target engagement.[2][3] The methoxy group, an electron-donating group, can influence the electronic properties of the molecule and participate in hydrogen bonding with target proteins.[4]

Given the absence of direct studies, this guide employs the principle of Structure-Activity Relationship (SAR) to forecast the biological profile of this compound. SAR analyses of related anthranilate compounds provide a strong foundation for predicting its efficacy in several key therapeutic areas.[5][6]

Plausible Synthetic Route

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic pathway is outlined below, which provides a basis for obtaining the compound for biological screening.

Caption: Plausible synthetic route for this compound.

Predicted Biological Activity I: Anticancer Potential via Kinase Inhibition

Substituted anthranilic acids have been identified as privileged scaffolds for the development of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanistic Hypothesis

The anthranilate core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. We hypothesize that this compound may act as a competitive inhibitor of protein kinases involved in cell proliferation and survival, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8] The bromo and methoxy substituents can be critical for achieving selectivity and potency by forming specific interactions with residues in the kinase domain.

Experimental Validation: In Vitro Anticancer Activity Screening

A systematic workflow is essential to evaluate the anticancer potential of a novel compound. The initial step involves assessing its cytotoxicity against a panel of cancer cell lines.

Caption: Experimental workflow for in vitro anticancer screening.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.[9]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Illustrative Data Presentation

| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) of Test Compound | Doxorubicin (Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10-30 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 15-40 | 1.2 ± 0.2 |

| PC-3 | Prostate Carcinoma | 20-50 | 2.5 ± 0.4 |

| Note: The predicted IC50 values are hypothetical and serve as an example for data presentation. |

Predicted Biological Activity II: Anti-inflammatory Effects

Anthranilic acid derivatives are known to possess anti-inflammatory properties.[11] This activity is often mediated by the inhibition of key inflammatory pathways and enzymes.

Mechanistic Hypothesis

We predict that this compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages. This could occur through the modulation of signaling pathways like NF-κB.

Experimental Validation: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[12]

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture and Seeding:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[12]

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., a known anti-inflammatory drug).

-

-

Griess Reagent Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage inhibition of NO production by the test compound.

-

Predicted Biological Activity III: Androgen Receptor Antagonism

Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists.[13] AR antagonists are crucial in the treatment of prostate cancer.

Mechanistic Hypothesis

The structural similarity of this compound to known non-steroidal AR antagonists suggests it may act as a competitive inhibitor at the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, the compound could prevent the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription and the proliferation of androgen-dependent prostate cancer cells.[14][15]

Caption: Predicted mechanism of androgen receptor antagonism.

Experimental Validation: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled androgen from the AR's ligand-binding domain.[13][16][17]

Protocol: Fluorescence Polarization-Based Competitive Binding Assay

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the test compound (this compound) at various concentrations.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen like DHT).[17]

-

Add a pre-mixed complex of AR-LBD and the fluorescent androgen ligand to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to reach binding equilibrium.[16]

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A high FP value indicates the fluorescent ligand is bound to the large AR-LBD, while a low FP value indicates it has been displaced and is tumbling freely in the solution.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.

-

Conclusion and Future Directions

This compound presents a compelling profile for further investigation based on the well-established biological activities of its structural class. The SAR-based predictions outlined in this guide suggest its potential as an anticancer, anti-inflammatory, and anti-androgenic agent. The provided experimental protocols offer a clear and robust framework for the systematic evaluation of these predicted activities. Future research should focus on the synthesis of this compound and its subsequent screening using the described in vitro assays. Positive results would warrant further studies into its mechanism of action, selectivity, and potential for in vivo efficacy, paving the way for the development of a novel therapeutic agent.

References

-

Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]

-

2.6. In vitro anti-inflammatory activity assay. Bio-protocol. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Square. Available at: [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

-

Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. PubMed. Available at: [Link]

-

Examples of anthranilic acid-based kinase inhibitors. ResearchGate. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]

-

Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Semantic Scholar. Available at: [Link]

-

Biological activities of natural halogen compounds. ResearchGate. Available at: [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. Available at: [Link]

-

Development of β-amino-carbonyl compounds as androgen receptor antagonists. National Institutes of Health (NIH). Available at: [Link]

-

"Biological Activity of Recently Discovered Halogenated Marine Natural ". Dartmouth Digital Commons. Available at: [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. Available at: [Link]

-

Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

-

Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Available at: [Link]

-

Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. MDPI. Available at: [Link]

-

Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. journalajrb.com [journalajrb.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Development of β-amino-carbonyl compounds as androgen receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the 2-Amino-4-bromo-5-methoxybenzoate Scaffold

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a particularly valuable building block due to its unique trifunctional architecture.[1] The molecule features a benzene ring strategically substituted with an amino group, a carboxylic acid ester, and a bromine atom, presenting a versatile platform for extensive chemical modification.[1] The bromine atom, in particular, serves as a highly reactive handle for sophisticated transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse carbon-carbon and carbon-nitrogen bonds.[1][2]

This versatility allows for the systematic exploration of chemical space, leading to the synthesis of derivatives with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[3] The amino and ester functionalities provide additional sites for molecular elaboration, further expanding the accessible range of complex, biologically active molecules.[3] This guide offers a comprehensive overview of the principal synthetic transformations used to create derivatives of this scaffold, focusing on field-proven palladium-catalyzed cross-coupling methodologies.

Core Synthetic Pathways: Diversification of the Scaffold

The primary route to derivatization of this compound involves the functionalization of the C4-position via the bromo substituent. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering mild conditions, broad functional group tolerance, and high efficiency.[2][4] The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, indispensable for constructing biaryl and heteroaryl frameworks.[3][4] The reaction facilitates the coupling of the aryl bromide scaffold with a wide array of organoboron compounds, such as boronic acids or esters.[5]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the benzoate scaffold. This is followed by transmetalation, where the organic moiety from the boron reagent is transferred to the palladium center, a step that requires activation by a base.[5][6] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical, as it influences catalyst stability and the rate of the elementary steps.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted for the specified scaffold. Optimization of the base, solvent, and temperature may be required for specific boronic acids.

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).[3][7]

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.[3]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3][8] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a specialized ligand like SPhos.[3][7]

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3][7]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).[3][9]

-

Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Palladium System | Base | Solvent | Temp (°C) | Expected Yield Range |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | 80-90%[8] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-85%[8] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-95%[7] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-85%[8] |

Yields are estimated based on structurally analogous substrates and may vary.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[9][10] This reaction has largely replaced harsher, classical methods and is a mainstay in pharmaceutical synthesis for creating arylamine derivatives.[10]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the reaction is driven by a palladium catalyst.[10] The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] The final, crucial step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[9] The use of sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, SPhos) is often essential to facilitate the reductive elimination step, which can otherwise be a bottleneck in the catalytic cycle.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict adherence to anhydrous and anaerobic conditions for optimal results.

-

Reaction Setup: To a dry, sealable reaction tube or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 4-10 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), 1.2-1.5 eq.).[11]

-

Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon) for at least three cycles.[9]

-

Reagent Addition: Under a positive pressure of Argon, add the amine coupling partner (1.1-1.3 eq.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[9][11]

-

Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[9]

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]

-